(R)-5-Octylfuran-2(5H)-one
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Overview
Description
®-5-Octylfuran-2(5H)-one is a chiral furanone derivative characterized by an octyl side chain at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Octylfuran-2(5H)-one typically involves the thionylation of 5-alkyl-3H-furan-2-ones. One common method includes the use of phosphorus pentasulfide and the Lawesson reagent. The reaction conditions involve heating the starting materials at 70-80°C in a carbon dioxide atmosphere . The structure of the reaction products depends on the thionylating agent used .
Industrial Production Methods
While specific industrial production methods for ®-5-Octylfuran-2(5H)-one are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Octylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the octyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized furanones, reduced furan derivatives, and substituted furan compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
®-5-Octylfuran-2(5H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ®-5-Octylfuran-2(5H)-one involves its interaction with molecular targets through its furan ring and octyl side chain. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or material science .
Comparison with Similar Compounds
Similar Compounds
5-Alkyl-3H-furan-2-ones: These compounds share a similar furan ring structure but differ in the length and nature of the alkyl side chain.
Thiophen-2-ones: These compounds have a sulfur atom replacing the oxygen in the furan ring, leading to different chemical properties and reactivity.
Uniqueness
®-5-Octylfuran-2(5H)-one is unique due to its specific chiral configuration and the presence of an octyl side chain, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .
Properties
CAS No. |
74841-72-8 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2R)-2-octyl-2H-furan-5-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3/t11-/m1/s1 |
InChI Key |
BWXCHUAWFSHXMU-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1C=CC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1C=CC(=O)O1 |
Origin of Product |
United States |
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